
Einecs 222-115-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenylyl-(3’-5’)-guanosine is a dinucleotide composed of adenosine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ phosphate group of guanosine. This compound is significant in various biochemical processes, particularly in the context of cellular signaling and regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-guanosine typically involves the use of protected nucleoside phosphoramidites. The process begins with the protection of the hydroxyl groups on adenosine and guanosine to prevent unwanted reactions. The protected nucleosides are then activated using a coupling reagent, such as tetrazole, to form the phosphodiester bond. The reaction is carried out under anhydrous conditions to avoid hydrolysis of the intermediates. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of adenylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques.
化学反应分析
Types of Reactions
Adenylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes, resulting in the formation of adenosine and guanosine monophosphates.
Oxidation: The nucleobases in adenylyl-(3’-5’)-guanosine can be oxidized by reactive oxygen species, leading to the formation of oxidized nucleotides.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using phosphodiesterases under physiological conditions.
Oxidation: Reactive oxygen species, such as hydrogen peroxide, are commonly used.
Substitution: Various nucleophilic reagents can be used, depending on the desired substitution.
Major Products Formed
Hydrolysis: Adenosine monophosphate and guanosine monophosphate.
Oxidation: Oxidized forms of adenosine and guanosine.
Substitution: Modified dinucleotides with different functional groups.
科学研究应用
Adenylyl-(3’-5’)-guanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and phosphodiester bond formation.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cyclic adenosine monophosphate (cAMP) levels.
Medicine: Investigated for its potential therapeutic applications in diseases related to nucleotide metabolism and signaling.
Industry: Utilized in the development of nucleotide-based drugs and diagnostic tools.
作用机制
Adenylyl-(3’-5’)-guanosine exerts its effects primarily through its involvement in cellular signaling pathways. It can act as a substrate for enzymes such as adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process is crucial for the regulation of various physiological processes, including cell growth, differentiation, and metabolism. The compound can also interact with other signaling molecules and receptors, modulating their activity and influencing cellular responses.
相似化合物的比较
Similar Compounds
Adenylyl-(3’-5’)-uridine: Another dinucleotide with similar structural features but different nucleobases.
Cyclic adenosine monophosphate (cAMP): A related compound involved in similar signaling pathways but with a cyclic structure.
Uniqueness
Adenylyl-(3’-5’)-guanosine is unique due to its specific combination of adenosine and guanosine, which allows it to participate in distinct biochemical processes. Its ability to form specific interactions with enzymes and receptors sets it apart from other similar compounds, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
3352-23-6 |
|---|---|
分子式 |
C20H25N10O11P |
分子量 |
612.4 g/mol |
IUPAC 名称 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35) |
InChI 键 |
LWBLDUTUVIXFJE-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


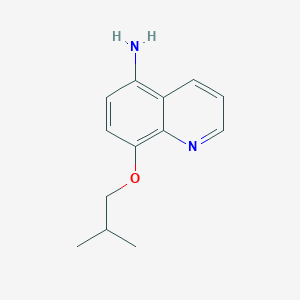

![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)
![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)

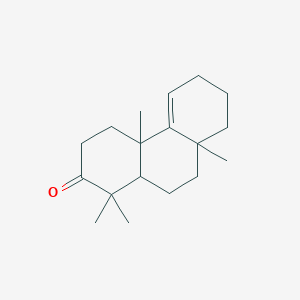

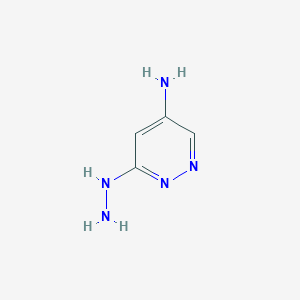

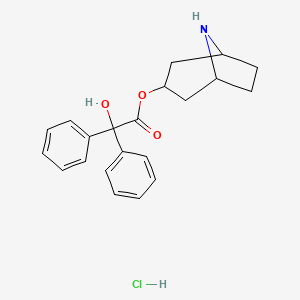
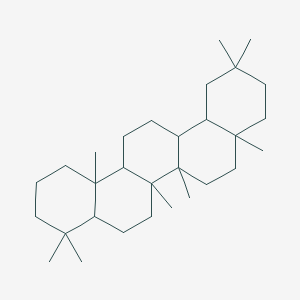
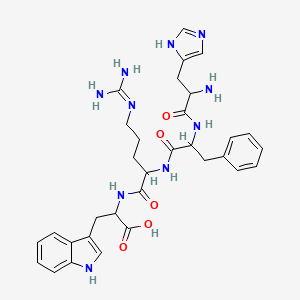
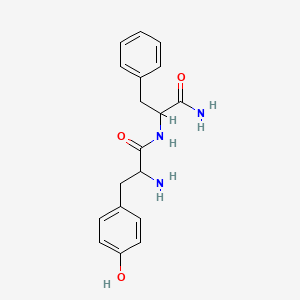
![2-amino-N-[1-(8-chloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12108483.png)
